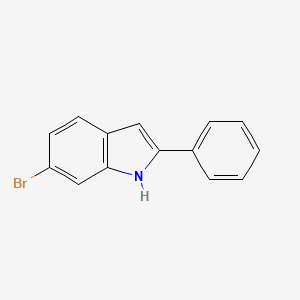

6-bromo-2-phenyl-1H-indole

説明

Historical Context and Significance of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century, with its roots deeply embedded in the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed its chemical structure in 1869. wikipedia.org Initially, the interest in indole was primarily due to the importance of its derivatives as dyestuffs. wikipedia.org However, the 20th century witnessed a surge in the significance of indole chemistry as it became evident that the indole nucleus is a fundamental component of many crucial alkaloids, including the amino acid tryptophan and plant hormones known as auxins. wikipedia.orgirjmets.com This realization has fueled continuous research in the field to this day. wikipedia.org

The Fischer indole synthesis, developed in 1883 by Emil Fischer, remains one of the most dependable methods for creating substituted indoles. wikipedia.org The indole structure itself is a bicyclic aromatic heterocycle, featuring a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgcreative-proteomics.com This unique arrangement confers upon it distinct electronic properties, making it a highly reactive and versatile building block in organic synthesis. creative-proteomics.com

Prevalence of Indole Derivatives in Natural Products and Pharmaceuticals

The indole scaffold is a ubiquitous feature in a vast array of natural products and medicinally important compounds. openmedicinalchemistryjournal.comnrfhh.com It is the core structure of the essential amino acid tryptophan and vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. irjmets.comnih.gov The indole ring's presence is not limited to human physiology; it is also found in plant growth hormones like indole-3-acetic acid. creative-proteomics.comopenmedicinalchemistryjournal.com

The structural diversity and inherent biological activity of indole derivatives have made them a "privileged scaffold" in medicinal chemistry. researchgate.net This has led to the development of numerous indole-based drugs with a wide spectrum of therapeutic applications. numberanalytics.com For instance, the indole alkaloid reserpine (B192253) has been utilized as an antihypertensive and antipsychotic agent. nih.gov Other notable examples include the anti-cancer drug vincristine (B1662923) and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govnumberanalytics.com The broad utility of indole derivatives extends to treatments for infectious diseases, metabolic disorders, and neurodegenerative diseases. nih.gov

Importance of Halogenation, Specifically Bromination, in Indole Derivatives

Halogenation, and particularly bromination, of the indole ring is a significant strategy in medicinal chemistry for modifying and enhancing the biological activity of indole derivatives. mdpi.com The introduction of a bromine atom can influence a compound's properties in several ways, such as improving its ability to penetrate cell membranes, decreasing its degradation rate, or increasing its binding affinity to a biological target. mdpi.com

Research has demonstrated that bromination of indole compounds can augment their efficacy. mdpi.com For example, studies on indole-3-carboxaldehydes have shown that bromination can increase their quorum sensing-inhibiting (QSI) activity in bacteria. mdpi.com The position of the bromine atom on the indole ring is also crucial, as different positions can lead to varying degrees of activity enhancement. mdpi.com Brominated indoles are also valuable precursors for further chemical modifications through transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex molecules.

Overview of 6-Bromo-2-phenyl-1H-indole within the Broader Indole Class

This compound is a specific derivative of indole that features a bromine atom at the 6-position of the indole ring and a phenyl group at the 2-position. cymitquimica.comnih.gov This compound belongs to the larger class of 2-arylindoles, which are recognized as privileged structures in biologically active molecules. The presence of the bromine atom and the phenyl group contributes to its unique chemical reactivity and potential for various applications, particularly in medicinal chemistry. cymitquimica.com

The molecular formula of this compound is C14H10BrN. nih.govmolport.com Its structure makes it a valuable intermediate in organic synthesis. For instance, the related compound, this compound-3-carbonitrile, which has a carbonitrile group at the 3-position, is noted for its enhanced electronic properties and its use in the development of pharmaceuticals. cymitquimica.com The core structure of this compound provides a foundation for creating a diverse range of more complex molecules with potential therapeutic value.

| Property | Value | Source |

| Molecular Formula | C14H10BrN | nih.govmolport.com |

| Molecular Weight | 272.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 77185-71-8 | nih.govmolport.com |

Structure

3D Structure

特性

IUPAC Name |

6-bromo-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGOKUSDZLQDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439706 | |

| Record name | 6-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77185-71-8 | |

| Record name | 6-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Phenyl 1h Indole and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the indole (B1671886) core in a highly convergent manner from acyclic precursors. These strategies often rely on intramolecular cyclization reactions, which are efficient in forming the bicyclic indole nucleus.

Cyclization of Carbamic Acid Ester Derivatives

A key strategy for indole synthesis involves the cyclization of ortho-alkynyl aniline (B41778) derivatives. The use of a carbamic acid ester on the nitrogen atom serves as a protecting group that can be cleaved under the reaction conditions, or it can modify the nucleophilicity of the nitrogen atom to facilitate the key bond-forming step.

Role of [4-bromo-2-(phenylethynyl)phenyl] carbamic acid ethyl ester

The precursor, [4-bromo-2-(phenylethynyl)phenyl] carbamic acid ethyl ester, is strategically designed to contain all the necessary components for the target molecule, 6-bromo-2-phenyl-1H-indole. The 4-bromo substituent on the phenyl ring is positioned to become the 6-bromo substituent in the final indole product. The 2-(phenylethynyl) group provides the carbon atoms that will form the C2 and C3 positions of the indole ring, with the phenyl group pre-installed at the future C2 position. The ethyl carbamate (B1207046) group serves to protect the aniline nitrogen and influences its reactivity during the cyclization step.

TBAF-induced 5-endo-dig cyclization

The cyclization of the carbamic acid ester precursor is effectively promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The fluoride ion (F⁻) acts as a potent base to deprotonate the nitrogen atom of the carbamate. The resulting anion then initiates a nucleophilic attack on the adjacent alkyne. This intramolecular reaction follows a 5-endo-dig pathway, where the nitrogen attacks the internal carbon of the alkyne, leading to the formation of the five-membered pyrrole (B145914) ring fused to the benzene (B151609) ring. According to Baldwin's rules, 5-endo-dig cyclizations are typically disfavored, but they can be facilitated in certain systems, particularly with heteroatom nucleophiles and under specific catalytic conditions. The process is believed to proceed through a vinyl anion intermediate which is then protonated upon workup to yield the final indole structure.

Regioselectivity and Yield Optimization

The regioselectivity of the TBAF-induced cyclization is generally high, as the intramolecular nature of the reaction dictates the formation of the indole ring. The 5-endo-dig pathway is favored over a potential 6-exo-dig pathway, which would lead to a quinoline (B57606) derivative. Optimization of the reaction yield typically involves screening various parameters such as the solvent, temperature, and amount of TBAF. Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to ensure the basicity of the fluoride ion.

Below is a data table illustrating a typical optimization study for this type of cyclization.

| Entry | Solvent | Temperature (°C) | Equivalents of TBAF | Yield (%) |

| 1 | THF | 25 | 1.1 | 65 |

| 2 | THF | 65 | 1.1 | 82 |

| 3 | Dioxane | 65 | 1.1 | 75 |

| 4 | DMF | 65 | 1.1 | 78 |

| 5 | THF | 65 | 1.5 | 85 |

| 6 | THF | 65 | 2.0 | 84 |

Palladium-Catalyzed Cyclization of Propargylamine (B41283) Derivatives

Palladium catalysis offers a powerful and versatile platform for the synthesis of indoles. While many methods exist, the cyclization of specifically functionalized propargylamine derivatives represents a distinct approach. These starting materials, which feature a nitrogen atom attached to a propargyl group, must undergo a specific reaction cascade to form the indole structure. This often involves an initial palladium-catalyzed reaction followed by an intramolecular cyclization.

Activation of Alkyne Moiety

In palladium-catalyzed indole syntheses, a key step is the activation of the alkyne moiety to render it susceptible to nucleophilic attack by the amine. The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the carbon-carbon triple bond of the propargylamine derivative, forming a palladium-π-alkyne complex. This coordination reduces the electron density of the alkyne, increasing its electrophilicity.

Following coordination, one of two general mechanistic pathways can occur:

Aminopalladation: The aniline nitrogen can attack the activated alkyne in an intramolecular fashion. This results in the formation of a new carbon-nitrogen bond and a vinyl-palladium species.

Oxidative Addition: If the aniline precursor contains a halide (e.g., an N-(2-bromophenyl)propargylamine), the Pd(0) catalyst can first undergo oxidative addition into the aryl-halide bond to form an arylpalladium(II) species. This is then followed by coordination and insertion of the alkyne, leading to a cyclized intermediate.

In either case, the cycle is completed by a reductive elimination step, which forms the final indole product and regenerates the active Pd(0) catalyst. The choice of ligands on the palladium catalyst is crucial for modulating its reactivity and stability, thereby influencing the efficiency and outcome of the reaction.

Nucleophilic Attack for Indole Core Construction

The construction of the indole nucleus can be achieved through intramolecular cyclization involving a nucleophilic attack. One such method involves the use of phenyldiazoacetates with an ortho-imino group, which can be catalyzed by Lewis acids. organic-chemistry.org In this approach, the Lewis acid activates the imine group, making it susceptible to an intramolecular nucleophilic attack by the diazo carbon. organic-chemistry.orgscispace.com This process forms a diazonium ion intermediate, which then expels nitrogen gas to yield the 2,3-substituted indole. scispace.com

The reaction is efficient, often proceeding with low catalyst loadings (1 mol% or less) under mild, room temperature conditions to produce quantitative yields. organic-chemistry.org A variety of inexpensive and commercially available Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), zinc triflate (Zn(OTf)₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), have proven effective in catalyzing this transformation. organic-chemistry.org This methodology's utility is demonstrated in its application to the synthesis of biologically active indole derivatives. scispace.com

Fischer Indole Synthesis Modifications for Brominated Phenyl Indoles

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, is a cornerstone method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgtaylorandfrancis.com To produce brominated phenyl indoles like this compound, this classic method requires specific starting materials and can be adapted through modern modifications.

The standard reaction involves heating an arylhydrazone in the presence of an acid catalyst. byjus.com For the synthesis of this compound, the required precursors would be (4-bromophenyl)hydrazine (B1265515) and acetophenone (B1666503). The position of the substituent on the final indole ring is determined by its location on the phenylhydrazine (B124118) precursor. youtube.com For instance, a para-substituted phenylhydrazine will result in a C5-substituted indole, while a meta-substituted one can lead to either a C4- or C6-substituted product. Therefore, to obtain the 6-bromo isomer, (4-bromophenyl)hydrazine is the appropriate starting material.

A significant modification to the classical Fischer synthesis is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the traditional pathway and expands the scope of the reaction. wikipedia.org

The initial step in the Fischer indole synthesis is the condensation reaction between a substituted phenylhydrazine and a ketone, in this case, acetophenone, to form a phenylhydrazone. byjus.com This reaction is typically performed by refluxing the two components in a solvent like ethanol, often with an acid catalyst to drive the equilibrium forward through the elimination of water. youtube.come-journals.in The resulting arylhydrazones are often stable, crystalline compounds that can be isolated before proceeding to the cyclization step. youtube.com

The kinetics of this hydrazone formation have been studied using various substituted acetophenones and phenylhydrazine. asianpubs.orgasianpubs.org The reaction rate is influenced by the nature of the substituents on the acetophenone and the polarity of the solvent medium. asianpubs.orgasianpubs.org Both electron-donating and electron-withdrawing groups on the precursor acetophenones can be used to generate the corresponding indole derivatives in good yields. e-journals.in

The accepted mechanism for the Fischer indole synthesis begins after the formation of the phenylhydrazone. nih.gov The key steps are:

The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions. wikipedia.orgjk-sci.com

The protonated enamine undergoes an irreversible thieme-connect.comthieme-connect.com-sigmatropic rearrangement, which forms a new carbon-carbon bond at the ortho position of the aniline ring and breaks the N-N bond. wikipedia.orgbyjus.com

The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amine onto the imine carbon to form a five-membered aminoindoline ring. byjus.comyoutube.com

Finally, the elimination of an ammonia (B1221849) molecule under acid catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov

Yields can be significantly affected by the substituents on the phenylhydrazine ring. Electron-donating groups tend to accelerate the reaction, whereas electron-withdrawing groups, such as the bromo group, can hinder the reaction and potentially lower the yield. youtube.com Despite this, various substituted 2-aryl-1H-indoles have been synthesized in good to excellent yields using this method. e-journals.in

| Entry | Acetophenone Substituent | Phenylhydrazine Substituent | Product | Yield (%) |

| 1 | H | H | 2-phenyl-1H-indole | 85 |

| 2 | 4-Br | H | 2-(4-bromophenyl)-1H-indole | 82 |

| 3 | 4-Cl | H | 2-(4-chlorophenyl)-1H-indole | 86 |

| 4 | 4-CH₃ | H | 2-(p-tolyl)-1H-indole | 84 |

This table is illustrative of typical yields for the Fischer Indole synthesis with various substituents as reported in the literature. e-journals.in

Synthesis from 2-Iodobenzoic Acid Precursors

An alternative route to substituted indoles involves a one-pot, multicomponent synthesis starting from 2-iodobenzoic acid. thieme-connect.com This pathway combines a Curtius rearrangement with a palladium-catalyzed indolization process. thieme-connect.com The method avoids the need for potentially unstable iodo-anilines by generating the necessary amine intermediate in situ. thieme-connect.com

Achieving the desired 6-bromo substitution pattern requires careful control during the synthesis of precursors. Regioselective bromination of an indole or a benzene derivative is crucial. Due to the high reactivity of the pyrrole ring in the indole nucleus, direct bromination often occurs at positions other than the benzene portion. researchgate.net To achieve bromination at the C6 position, one strategy involves introducing electron-withdrawing groups onto the indole nitrogen (N1). researchgate.net This deactivates the pyrrole ring towards electrophilic attack, allowing for more controlled bromination on the benzenoid ring. researchgate.net For syntheses starting from benzene derivatives, the bromine atom is often introduced early, and its position is directed by other functional groups present on the ring before the pyrrole ring is constructed.

The Curtius rearrangement is a key transformation in the synthesis pathway from 2-iodobenzoic acid. thieme-connect.com The rearrangement involves the thermal decomposition of an acyl azide, which is generated from the carboxylic acid precursor, into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The mechanism is believed to be a concerted process where the alkyl or aryl group migrates as nitrogen gas is expelled, with full retention of configuration at the migrating center. wikipedia.org

The resulting isocyanate is a versatile intermediate. organic-chemistry.org It can be trapped by various nucleophiles. For instance, reaction with an alcohol, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, leads to the formation of a stable carbamate (Boc- or Cbz-protected amines, respectively). wikipedia.org This in-situ generation of a protected amine is a critical step in the sequence, which is then followed by a palladium-catalyzed cyclization to construct the final indole ring system. thieme-connect.com

Sonogashira Coupling and Subsequent Cyclization

A prominent method for the synthesis of 2-substituted indoles involves a Sonogashira coupling reaction followed by an intramolecular cyclization. This approach typically begins with the palladium-catalyzed cross-coupling of a terminal alkyne with an ortho-haloaniline. The resulting 2-alkynylaniline intermediate then undergoes cyclization to form the indole ring.

One specific and efficient route to this compound starts from 5-bromo-2-(2-phenylethynyl)benzenamine. The cyclization of this substrate is effectively promoted by zinc dibromide in toluene (B28343) under reflux conditions, affording the target compound in high yield. This transformation highlights a transition-metal-promoted intramolecular hydroamination of the alkyne by the aniline nitrogen.

Table 1: Synthesis of this compound via Cyclization

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-(2-phenylethynyl)benzenamine | Zinc dibromide | Toluene | Reflux, 5 h | This compound | 92 | chemicalbook.com |

The general Sonogashira coupling itself is a robust reaction, tolerant of a wide array of functional groups, and is typically catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.org The subsequent cyclization of the 2-alkynylaniline intermediate can be promoted by various catalysts, including bases or other transition metals, under either thermal or microwave-assisted conditions. chim.it

Functionalization Strategies Leading to this compound

Introduction of Bromine at C-6 Position

The regioselective introduction of a bromine atom at the C-6 position of the 2-phenyl-1H-indole scaffold is a critical step in the synthesis of the target compound when starting from the unbrominated indole. Due to the high electron density of the pyrrole ring, direct bromination of indoles often leads to substitution at the C-3 position. Therefore, strategies to direct the bromination to the benzene ring are necessary.

A common reagent for electrophilic bromination is N-bromosuccinimide (NBS). nih.govnih.gov To achieve C-6 selectivity, one effective strategy involves the introduction of an electron-withdrawing directing group at the indole nitrogen. This reduces the nucleophilicity of the pyrrole ring and can sterically hinder other positions, thereby favoring substitution on the benzene portion of the molecule. For instance, in related indole systems, the use of protecting groups on the nitrogen has been shown to be crucial for achieving regioselective bromination at the C-6 position. researchgate.net The reaction conditions, such as solvent and temperature, also play a significant role in controlling the regioselectivity of the bromination. nih.gov

C-H Activation and Catalytic Coupling Approaches

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering an atom-economical approach to the modification of heterocyclic systems. For the indole scaffold, while C-H functionalization at the C-2 and C-3 positions is well-established, achieving regioselectivity on the benzene ring remains a challenge due to the similar reactivity of the C-4, C-5, C-6, and C-7 positions. nih.gov

However, the use of directing groups can overcome this challenge. By installing a directing group on the indole nitrogen, it is possible to steer a transition metal catalyst to a specific C-H bond. For example, palladium-catalyzed C-H arylation at the C-6 position of indoles has been achieved through the use of specific directing groups that position the catalyst in proximity to the C-6 C-H bond. nih.gov This approach allows for the direct formation of a C-C bond at the C-6 position, which can be a key step in the synthesis of complex indole derivatives. Another example involves the Rh(III)-catalyzed C-H amidation of 2-arylindoles, demonstrating the utility of this strategy for introducing nitrogen-containing functionalities. nsf.gov

Functionalization via Lithium-Bromide Exchange

The bromine atom at the C-6 position of this compound serves as a versatile handle for further functionalization through lithium-bromide exchange. This reaction involves treating the bromoindole with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures. The result is the rapid and efficient replacement of the bromine atom with a lithium atom, generating a highly reactive 6-lithio-2-phenyl-1H-indole intermediate. nih.gov

This organolithium species can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the C-6 position. For example, reaction with carbon dioxide followed by an acidic workup would yield the corresponding 6-carboxylic acid. Other electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) halides, can be used to introduce hydroxylalkyl, alkyl, and silyl groups, respectively. This method provides a powerful and flexible approach for the synthesis of a library of 6-substituted 2-phenyl-1H-indole analogues. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions, such as deprotonation at other positions or nucleophilic attack on the heterocyclic ring. nih.gov

Advanced Synthetic Transformations and Derivatization

Carbonylative Synthesis and Functionalization

Carbonylative reactions, which involve the incorporation of a carbonyl group (CO) into an organic molecule, represent an advanced strategy for the functionalization of indoles. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions are typically catalyzed by transition metals, most commonly palladium.

A relevant example of this type of transformation is the palladium-catalyzed carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles to form 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org This reaction involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by the insertion of carbon monoxide and subsequent intramolecular cyclization to generate the polycyclic product. Although this example starts with a precursor that is an isomer of the direct precursor to this compound, it illustrates the potential for carbonylative functionalization of bromo-substituted aryl indoles. Applying similar principles, this compound could potentially undergo palladium-catalyzed carbonylation reactions with various nucleophiles (e.g., alcohols, amines) to introduce ester or amide functionalities at the C-6 position.

Electrophilic Aromatic Substitution for Further Derivatization (e.g., Cyanation at C-3)

The C-3 position of the indole ring is highly nucleophilic and, therefore, susceptible to electrophilic attack. This reactivity allows for the introduction of various functional groups, including the cyano group, which is a valuable precursor for the synthesis of amines, carboxylic acids, and amides.

One common method for the cyanation of indoles is the use of an electrophilic cyanating agent. For instance, the direct cyanation of indole derivatives can be achieved using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). The reaction typically proceeds by activation of the cyanating agent by the Lewis acid, followed by electrophilic attack at the C-3 position of the indole. The general conditions for this type of reaction involve stirring the indole substrate with the cyanating agent and catalyst in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures.

Another approach involves the activation of the indole ring itself. Treatment of an N-containing heterocycle with triflic anhydride (B1165640) (Tf₂O) can form a reactive intermediate that is susceptible to nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). Subsequent elimination regenerates the aromatic indole ring, now functionalized with a cyano group at the C-3 position. This one-pot protocol is generally applicable to a range of N-containing heterocycles.

Visible-light photoredox catalysis offers a milder alternative for the introduction of a cyano-containing moiety. While direct cyanation via this method is less common, cyanomethylation of indoles at the C-3 position has been demonstrated. These reactions often utilize a photocatalyst, such as an iridium complex, and a radical source like bromoacetonitrile (B46782) under irradiation with blue LEDs. Although this introduces a cyanomethyl group rather than a cyano group directly, it highlights the utility of radical-based approaches for C-3 functionalization.

The reaction conditions for the C-3 cyanation of indoles are summarized in the table below.

| Cyanating Agent | Catalyst/Activator | Solvent | Temperature |

| NCTS | BF₃·OEt₂ | DCE | 80 °C |

| TMSCN | Tf₂O | CHCl₃ | 60 °C |

Table 1: Representative Conditions for C-3 Cyanation of Indoles.

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the C-6 position of this compound is attached to an aromatic ring and is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. Such reactions typically require strong activation by electron-withdrawing groups ortho or para to the leaving group, which is not the case for this molecule.

However, the functionalization of the C-6 position can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. For instance, palladium-catalyzed reactions are widely employed for the substitution of aryl bromides.

While specific examples for this compound are not extensively documented in the provided search results, the reactivity of the simpler 6-bromoindole (B116670) is illustrative. 6-Bromoindole can undergo palladium-catalyzed carbonylation reactions to form 6-acylindoles. It can also be converted into 6-alkylthioindoles. These transformations demonstrate the utility of the bromo substituent as a handle for further diversification of the indole scaffold.

The cyanation of aryl bromides can also be accomplished using palladium catalysis with a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]). This method provides an alternative to direct C-H cyanation for introducing a nitrile group onto the benzene ring of the indole. The conditions for such reactions have been optimized to proceed under mild temperatures.

Oxidation and Reduction Reactions of the Indole Ring System

The indole ring system can undergo both oxidation and reduction, leading to a variety of products with modified structures and properties.

Oxidation:

The oxidation of indoles can lead to several products, with 2-oxindoles and isatins (indole-2,3-diones) being common outcomes. The specific product often depends on the oxidant used and the substitution pattern of the indole. The oxidation of 6-bromoindole can yield 6-bromo-1H-indole-2,3-dione. This transformation introduces two carbonyl groups into the pyrrole ring, significantly altering the electronic properties of the molecule. 6-Bromooxindole, a related compound, has been isolated from marine sources and can be used in the synthesis of other derivatives.

The oxidation of the indole core can be influenced by the presence of substituents. For 2-phenyl-1H-indole, anodic oxidation has been shown to proceed via radical cation intermediates. In the presence of oxygen, this can lead to the formation of new indole derivatives through cleavage and rearrangement reactions. A manganese-containing artificial enzyme has been shown to catalyze the selective oxidation of indole, primarily at the C-3 position, leading to 3-oxindole derivatives.

Reduction:

The reduction of the indole ring system typically requires more forcing conditions than the reduction of isolated double bonds, due to the aromatic stability of the heterocyclic system. Catalytic hydrogenation over platinum or nickel catalysts, or chemical reduction with reagents like sodium in liquid ammonia, can reduce the pyrrole ring to yield an indoline (B122111) (2,3-dihydroindole).

In the context of substituted indoles, a patent describes the reduction of a derivative of 6-bromoindole. Specifically, a 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide is reduced to 2-(6-bromo-1H-indol-3-yl)ethanamine using lithium aluminum hydride (LiAlH₄). This example illustrates the reduction of a functional group attached to the indole ring at the C-3 position, rather than the reduction of the ring itself. The indole core remains intact under these conditions. The reduction of a nitro group on a bromoindole to a hydroxylamine (B1172632) has also been reported using sodium borohydride (B1222165) in the presence of methanol.

Chemical Reactivity and Reaction Mechanisms

Reactivity Profile of the Bromine Atom at C-6

The bromine atom attached to the C-6 position of the indole's benzene (B151609) ring is a key functional group that enables a wide range of synthetic modifications. Its reactivity is characteristic of an aryl halide, making it a valuable handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org In the case of 6-bromo-2-phenyl-1H-indole, the indole (B1671886) ring system is inherently electron-rich, which generally disfavors nucleophilic aromatic substitution. Direct displacement of the C-6 bromine by a nucleophile is therefore challenging under standard SNAr conditions.

For a nucleophilic substitution to occur on a similar indole scaffold, significant activation is necessary. For instance, research on 1-methoxy-6-nitroindole-3-carbaldehyde has shown that the presence of a strong electron-withdrawing nitro group at the C-6 position facilitates nucleophilic substitution at the C-2 position. nii.ac.jp This demonstrates that with appropriate electronic modification, the indole ring can be rendered susceptible to nucleophilic attack. However, for this compound itself, such reactions are not common without prior modification to decrease the ring's electron density.

The bromine atom at C-6 is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org These reactions provide a versatile platform for the functionalization of the indole core.

The Sonogashira reaction is a prominent example, involving the coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling has been successfully applied to bromoindoles to synthesize various alkynyl-indole derivatives. researchgate.net While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder conditions, sometimes even in aqueous media. wikipedia.orgorganic-chemistry.org The general mechanism involves two interconnected catalytic cycles for palladium and copper. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. libretexts.org

The following table summarizes typical conditions used for Sonogashira cross-coupling reactions involving aryl bromides, which are applicable to this compound.

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | Tetrahydrofuran (B95107) (THF) | Room Temp. to Reflux | wikipedia.orgorganic-chemistry.org |

| Pd(dppf)Cl₂ / CuI | Diisopropylamine (DIPA) | Dimethylformamide (DMF) | 80-100 °C | nih.gov |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | 2,2,6,6-Tetramethylpiperidine (TMP) | Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | nih.gov |

| Pd(PPh₃)₄ / CuI | Pyrrolidine | Water (with additive) | Reflux | wikipedia.org |

Other significant cross-coupling reactions applicable to the C-6 bromine include the Suzuki reaction (coupling with boronic acids) nih.govresearchgate.net and the Heck reaction (coupling with alkenes), which further expand the synthetic utility of this bromoindole derivative.

Reactivity of the Phenyl Group at C-2

The phenyl group at the C-2 position is not merely a passive substituent; it actively influences the electronic properties and steric environment of the entire indole molecule.

Introducing substituents onto the C-2 phenyl ring can modulate the reactivity of the this compound scaffold. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the indole core, which in turn affects its behavior in subsequent reactions.

Research has shown that the electronic properties of the C-2 aryl group can impact reaction yields and mechanisms. In an iron-mediated oxidative coupling of indoles, it was observed that C-2 aryl indoles with electron-rich phenyl groups gave higher yields compared to those with electron-deficient phenyl groups. nih.gov This finding supports a mechanism involving an electrophilic indole C-2 radical, which is stabilized by electron-donating substituents. nih.gov

Furthermore, in the context of medicinal chemistry, substituents on the 2-phenyl ring have been shown to significantly affect biological activity. nih.gov For example, a methyl group at the 2'-position of the phenyl ring (10ab) resulted in much more potent inhibitory activity against nitrite (B80452) production compared to the unsubstituted 2-phenylindole (B188600) (10aa), though it also introduced cytotoxicity. nih.gov Conversely, a methyl group at the 4'-position (10ac) rendered the compound essentially inactive. nih.gov These differences are attributed to a combination of steric hindrance and electronic effects that alter the conformation and binding properties of the molecule. nih.gov

The table below illustrates the effect of substituents on the C-2 phenyl ring on the reactivity and properties of the indole system.

| Substituent on Phenyl Ring | Position | Electronic Effect | Observed Influence on Reactivity/Activity | Reference |

|---|---|---|---|---|

| Electron-donating groups (e.g., -OCH₃) | Varies | +I, +M | Increases yield in certain oxidative coupling reactions. nih.gov | nih.gov |

| Electron-withdrawing groups (e.g., -CF₃) | Varies | -I, -M | Decreases yield in certain oxidative coupling reactions. nih.gov | nih.gov |

| Methyl (-CH₃) | 2' (ortho) | +I, Steric Bulk | Significantly increased inhibitory activity against nitrite production. nih.gov | nih.gov |

| Methyl (-CH₃) | 4' (para) | +I | Resulted in an essentially inactive compound for nitrite inhibition. nih.gov | nih.gov |

| Halogens (e.g., -F, -Cl) | Varies | -I, +M | Generally well-tolerated in Sonogashira-type reactions, leading to products in moderate to good yields. nih.gov | nih.gov |

Reactivity of the Indole Nitrogen (1H-indole)

The nitrogen atom in the pyrrole (B145914) ring of the indole nucleus possesses a lone pair of electrons and a proton, making it a site for both deprotonation and subsequent functionalization, such as alkylation.

The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 16-17, similar to that of alcohols. youtube.com This allows for its removal by a sufficiently strong base, creating a nucleophilic indole anion. This anion can then react with various electrophiles in an SN2-type reaction to form a new bond at the nitrogen atom. youtube.com

N-Alkylation is a common transformation. The process typically involves a two-step sequence: deprotonation of the indole nitrogen, followed by the addition of an alkylating agent. youtube.com Sodium hydride (NaH) is a frequently used strong base for the deprotonation step. youtube.com The resulting indolide anion is a potent nucleophile that readily reacts with primary alkyl halides. youtube.com

N-Protection is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions at the indole nitrogen. The N-H group can be masked with a protecting group that is stable under certain reaction conditions but can be easily removed later. A common protecting group for indoles is the tert-butyloxycarbonyl (Boc) group. The introduction of a Boc group (N-Boc protection) can be achieved under various conditions, and its presence can influence the molecule's reactivity and solubility. For example, the N-Boc derivative of 2-phenylindole showed moderate inhibitory effects against nitrite production. nih.gov

The following table summarizes common strategies for the N-functionalization of indoles.

| Transformation | Reagents | General Conditions | Description | Reference |

|---|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH, KH) 2. Alkyl Halide (e.g., R-Br, R-I) | Anhydrous solvent (e.g., THF, DMF), Room Temp. | Deprotonation of the N-H proton creates an indolide anion, which acts as a nucleophile in an SN2 reaction with the alkyl halide. | youtube.com |

| N-Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., DMAP, TEA) | Solvent (e.g., CH₂Cl₂, ACN), Room Temp. | The N-H group is converted to a carbamate (B1207046), protecting it from reacting with electrophiles or under basic conditions. | nih.gov |

| N-Propargylation | 1. NaH 2. Propargyl bromide | DMF | A specific type of N-alkylation that introduces a propargyl group, which can be a handle for further "click" chemistry reactions. | nih.gov |

Reaction Mechanisms of Key Synthetic Pathways

The synthesis and subsequent modification of the this compound scaffold are underpinned by complex reaction mechanisms that dictate the efficiency of formation and the pattern of substitution. This section delves into the mechanistic details of its creation through cyclization pathways and its further functionalization.

Detailed Cyclization Mechanisms (e.g., TBAF-induced, Palladium-catalyzed)

The formation of the indole ring is a critical step that can be achieved through various synthetic strategies, each with a distinct mechanism.

TBAF-induced Cyclization

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can promote the intramolecular cyclization of gem-dibromoolefins to form heterocyclic structures. While direct evidence for the synthesis of this compound using this specific method is not detailed, the mechanism is proposed to proceed without the involvement of a metal catalyst. In the context of forming 2-bromo-substituted benzofused heterocycles from corresponding gem-dibromovinyl substrates, the fluoride ion from TBAF is thought to initiate the reaction cascade that leads to the ring closure. rsc.org This approach presents a metal-free alternative for the synthesis of halogenated heterocycles.

Palladium-catalyzed Cyclization

Palladium catalysis is a powerful and versatile tool for constructing and functionalizing the indole core. researchgate.net One key pathway involves the intramolecular cyclization of N-arylimines, which are readily prepared from anilines and ketones. This method provides regioselective and atom-economic access to C-2 substituted indoles. The catalytic cycle is believed to proceed via the oxidative linkage of two C-H bonds under mild conditions, often using molecular oxygen as the sole oxidant. thieme-connect.com

Another significant palladium-catalyzed mechanism involves the reaction of N-allyl-1H-indole derivatives. Depending on the specific palladium catalyst and reaction conditions, different cyclization products can be obtained. For instance, the use of PdCl2(MeCN)2 as a catalyst with 1,4-benzoquinone (B44022) as an oxidant can lead to functionalization at the C-3 position of the indole nucleus. nih.gov The general mechanism for palladium-catalyzed alkenylation of indoles involves the generation of a σ-alkyl complex. Two primary pathways are proposed for the formation of this key intermediate: nih.gov

Alkene Activation : The Pd(II) catalyst coordinates to the olefin, forming a π-olefin complex. Nucleophilic attack by the indole on this complex then generates the σ-alkyl intermediate.

Indole Activation : An electrophilic attack of the Pd(II) catalyst on the indole generates an indolyl-palladium(II) complex, which is then susceptible to attack by the olefin to form the same σ-alkyl intermediate.

Following the formation of the σ-alkyl complex, a syn-β-hydride elimination process yields the final alkenylindole product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst to continue the cycle. nih.gov

| Catalyst System | Reactant Type | Key Mechanistic Step | Product Type |

| TBAF | gem-dibromoolefins | Metal-free intramolecular cyclization | 2-bromo-substituted heterocycles |

| Pd(II) / O₂ | N-arylimines | Oxidative C-H/C-H bond linkage | C-2 substituted indoles |

| PdCl₂(MeCN)₂ / Oxidant | N-allyl-indoles | Electrophilic palladation / β-hydride elimination | C-3 functionalized indoles |

Understanding Regioselectivity in Indole Synthesis

Regioselectivity—the control over which of several possible isomers is formed—is a critical aspect of indole synthesis. The substitution pattern on the starting materials often dictates the final arrangement of the product.

In the context of the Fischer indole synthesis, a classic method for preparing indoles, the regiochemical outcome can be influenced by the electronic properties of substituents. For example, the presence of an electron-withdrawing group can destabilize a potential researchgate.netresearchgate.net-sigmatropic rearrangement pathway, thereby favoring the formation of one regioisomer over another. nih.gov Computational studies have shown that the energetically favored pathway leads to the observed product, while disfavored pathways may lead to decomposition products instead of the alternative indole isomer. nih.gov

In modern catalytic methods, such as palladium-catalyzed cyclizations, regioselectivity can be governed by steric factors. For instance, in reactions designed to produce indoles with substituents at the C-2 position, the formation of this isomer is often favored due to reduced steric hindrance compared to other potential substitution patterns. thieme-connect.com The choice of catalyst and ligands can also play a crucial role in directing the reaction to a specific position on the indole nucleus.

| Synthetic Method | Influencing Factor | Mechanistic Rationale | Outcome |

| Fischer Indole Synthesis | Electronic effects (e.g., electron-withdrawing groups) | Destabilization of one researchgate.netresearchgate.net-sigmatropic rearrangement transition state | Formation of a single indole regioisomer |

| Palladium-catalyzed Cyclization | Steric hindrance | The less sterically hindered pathway is kinetically favored | Preferential formation of C-2 substituted indoles |

Mechanistic Insights into Functionalization Reactions

Once the this compound core is formed, it can undergo various functionalization reactions. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, typically at the C-3 position. researchgate.net

C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying the indole scaffold without the need for pre-functionalized starting materials. researchgate.net These reactions often proceed through an electrophilic palladation mechanism, where the palladium catalyst interacts with the electron-rich indole ring. nih.gov The regioselectivity of this functionalization (e.g., at the C-2 or C-3 position) can be controlled by the choice of directing groups, ligands, and reaction conditions.

Amidation Reactions

The functionalization of the indole nitrogen (N-1) or the C-3 position with amide groups can be achieved using isocyanates in the presence of a borane (B79455) Lewis acid catalyst. The mechanism involves the formation of an adduct between the Lewis acid (e.g., BCl₃), the indole, and the isocyanate. Theoretical calculations suggest that the most stable initial adduct is formed by the coordination of the BCl₃ to the nitrogen atom of the indole. cardiff.ac.uk This activation facilitates the subsequent nucleophilic attack by the indole (either at N-1 for unprotected indoles or C-3 for N-protected indoles) on the isocyanate carbon, leading to the amidated product. cardiff.ac.uk

Cyanation Reactions

Direct cyanation of the indole C-3 position can be achieved using an electrophilic cyanating agent in the presence of a Lewis acid like BF₃·OEt₂. This reaction avoids the need for pre-functionalization, such as halogenation, at the C-3 position. acs.org The Lewis acid activates the cyanating agent, making it a more potent electrophile that is then attacked by the nucleophilic C-3 position of the indole ring.

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of atoms within the 6-bromo-2-phenyl-1H-indole molecule.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indole (B1671886) core and the phenyl substituent. The exact chemical shifts (δ) and coupling constants (J) are influenced by the solvent used for analysis.

Based on data reported in a 2009 study by Okuma et al. in Tetrahedron Letters, the synthesis of this compound was achieved, and its characterization would have included detailed NMR analysis. While the specific spectral data from the publication's supplementary information is not publicly available through all databases, a representative analysis can be described.

The spectrum would feature signals in several key regions:

Aromatic Region: A complex series of multiplets would appear for the protons of the phenyl group and the benzene (B151609) portion of the indole ring. The protons ortho to the phenyl group's point of attachment would typically resonate further downfield. The bromine atom at the 6-position influences the electronic environment of the adjacent protons, causing characteristic shifts.

Indole Protons: The proton at the 3-position of the indole ring would likely appear as a singlet or a narrow multiplet. The proton on the nitrogen atom (N-H) of the indole ring would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | Variable (Broad Singlet) | br s |

| Aromatic-H | ~7.0 - 8.0 | m |

| Indole C3-H | ~6.5 - 7.0 | s or d |

Note: This table is illustrative. Exact values depend on experimental conditions.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display a series of peaks corresponding to each unique carbon atom in the structure.

Key expected signals include:

Indole Carbons: The carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity. The C-2 carbon, attached to the phenyl group, would also have a characteristic downfield shift.

Phenyl Carbons: The carbons of the phenyl ring would show distinct signals, with the ipso-carbon (the carbon attached to the indole ring) appearing at a different chemical shift from the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | ~138 - 142 |

| Indole C-3 | ~100 - 105 |

| Indole C-3a | ~128 - 132 |

| Indole C-4 | ~120 - 124 |

| Indole C-5 | ~122 - 126 |

| Indole C-6 (C-Br) | ~115 - 119 |

| Indole C-7 | ~112 - 116 |

| Indole C-7a | ~135 - 139 |

| Phenyl C-ipso | ~130 - 134 |

| Phenyl C-ortho/meta/para | ~125 - 130 |

Note: This table is illustrative and based on typical chemical shift ranges for similar structures.

Other NMR Techniques (e.g., ¹⁹F NMR for fluorine-containing analogues)

While not directly applicable to this compound itself, other NMR techniques are crucial for characterizing analogues. For instance, if a fluorine atom were incorporated into the structure, ¹⁹F NMR spectroscopy would be a powerful tool. This technique is highly sensitive and provides information about the chemical environment of fluorine atoms, which can be invaluable for studying fluorinated derivatives of this indole.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₀BrN), HRMS would be used to confirm the molecular weight and composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₁₄H₁₀⁷⁹BrN]+ | 271.0048 |

The experimentally observed mass would be compared to the calculated mass to confirm the molecular formula with a high degree of confidence.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, causing both ionization and fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can help to elucidate the structure of the compound.

For this compound, the mass spectrum would show the molecular ion peaks (as described in the HRMS section) and various fragment ions. Common fragmentation pathways might include the loss of the bromine atom or cleavage of the phenyl group, leading to characteristic fragment peaks that further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features.

The indole ring contains an N-H bond, which is expected to show a moderate to sharp absorption band in the region of 3400-3300 cm⁻¹. The aromatic portions of the molecule (the phenyl group and the benzene part of the indole ring) will produce C-H stretching vibrations typically found just above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings are expected to appear in the 1600-1450 cm⁻¹ region. Finally, the carbon-bromine (C-Br) bond stretch would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| Aryl C-Br | Stretching | 600 - 500 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Molecules with conjugated π systems, such as this compound, absorb light strongly in the UV-Vis region. The extensive conjugation between the phenyl group and the indole ring system constitutes a significant chromophore.

This absorption of energy promotes electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π) orbitals. For this compound, the primary electronic transitions are expected to be π → π transitions. The resulting spectrum would likely show one or more strong absorption maxima (λ_max) in the ultraviolet range, typically between 200 and 400 nm. The exact position and intensity of these peaks provide a characteristic fingerprint for the compound's conjugated system. msu.edu

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

A typical method for a related compound, 5-bromo-2-phenyl-3-(2-pyridyl)-1H-indole, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system would be suitable for this compound, where the compound's retention time would depend on the specific ratio of organic solvent to water, the flow rate, and the column temperature. Detection is commonly performed using a UV detector set at a wavelength where the compound strongly absorbs. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18-bonded silica (B1680970) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid like formic or phosphoric acid) |

| Detection | UV detector (e.g., at 280 nm) researchgate.net |

| Flow Rate | ~1.0 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method used to monitor reaction progress, check compound purity, and determine appropriate solvent systems for column chromatography. libretexts.org For this compound, the stationary phase would typically be a silica gel plate (silica gel 60 F₂₅₄). libretexts.org

The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The separation is based on the compound's affinity for the polar stationary phase versus the less polar mobile phase. The position of the spot is quantified by its retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. prometheusprotocols.net The R_f value is highly dependent on the specific mobile phase composition. Visualization is typically achieved under UV light, where the compound will appear as a dark spot on the fluorescent background.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for thermally stable and volatile compounds like this compound. In the GC column, the compound is separated from other components based on its boiling point and interaction with the stationary phase, resulting in a characteristic retention time.

Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion ([M]⁺•) and a series of fragment ions. For this compound, the molecular ion peak will display the characteristic M and M+2 isotopic pattern at m/z 271 and 273. Analysis of the fragmentation pattern provides structural confirmation. For the related compound 6-bromoindole (B116670), major peaks are observed at m/z 195/197 and 116, corresponding to the molecular ion and loss of bromine, respectively. nih.gov Similar fragmentation pathways, such as the loss of the bromine atom or cleavage of the phenyl group, would be expected for this compound.

Crystallographic Data for this compound Remains Elusive

Despite a thorough search of chemical databases and scientific literature, detailed crystallographic data from X-ray diffraction studies for the compound this compound could not be located.

X-ray diffraction (XRD) is a cornerstone technique in the solid-state characterization of crystalline materials. It provides definitive information on the three-dimensional arrangement of atoms and molecules within a crystal lattice. This technique is indispensable for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For a compound like this compound, a single-crystal XRD analysis would yield critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

This information allows for the generation of detailed molecular models and provides insights into the packing of molecules in the solid state, which can influence physical properties such as melting point, solubility, and stability.

While crystallographic data is available for structurally related indole derivatives, this information cannot be extrapolated to accurately describe the solid-state structure of this compound. The presence and position of the bromo and phenyl substituents significantly influence the electronic distribution and steric factors, leading to a unique crystal packing arrangement.

The absence of published XRD data for this compound suggests that either a single-crystal X-ray diffraction study has not been performed on this specific compound, or the results have not been deposited in publicly accessible crystallographic databases. Further research, involving the synthesis of high-quality single crystals and subsequent XRD analysis, would be required to determine its definitive solid-state structure.

Computational Chemistry and in Silico Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. While specific DFT studies on 6-bromo-2-phenyl-1H-indole are not extensively available in the public domain, the following sections describe the principles and expected outcomes of such analyses based on studies of analogous indole (B1671886) derivatives.

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the phenyl substituent, while the LUMO would also be distributed over the aromatic system. The presence of the electron-withdrawing bromine atom at the 6-position would likely influence the energy levels of these orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. By comparing the calculated vibrational frequencies with the experimental spectrum, the accuracy of the optimized geometry can be confirmed. Furthermore, this analysis aids in the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the N-H stretch of the indole ring, C-H stretching and bending modes of the aromatic rings, and the C-Br stretching vibration.

Table 2: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| N-H Stretch | 3450 | ~3400 |

| Aromatic C-H Stretch | 3100-3000 | ~3050 |

| C=C Aromatic Stretch | 1600-1450 | ~1590, 1480 |

| C-N Stretch | 1350 | ~1340 |

| C-Br Stretch | 650 | ~640 |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals are critical in determining the reactivity and selectivity of chemical reactions. An FMO analysis for this compound would visualize the distribution of the HOMO and LUMO across the molecule. This visualization helps in identifying the most probable sites for electrophilic and nucleophilic attack. The HOMO density would indicate the regions susceptible to electrophilic attack, while the LUMO density would highlight the areas prone to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. The MEP map uses a color scale to denote different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to neutral or weakly polar regions. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the indole ring and a positive potential around the N-H proton.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a biological target, such as a protein or enzyme.

While specific docking studies for this compound are not widely reported, research on similar 2-phenyl-1H-indole derivatives has shown their potential as inhibitors of tubulin polymerization. Tubulin is a crucial protein involved in cell division, making it an important target for anticancer drugs. Docking simulations of related compounds into the colchicine-binding site of tubulin have revealed key interactions.

It is predicted that this compound would also bind in the colchicine (B1669291) site of tubulin. The docking analysis would likely show the following interactions:

The indole N-H group forming a hydrogen bond with the side chain of an amino acid residue like αThr179.

The 2-phenyl ring engaging in hydrophobic interactions with residues such as βLys254 and βLeu248.

The bromo substituent at the 6-position could potentially fit into a hydrophobic pocket, further stabilizing the complex.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the target. A lower binding energy indicates a more stable complex and a higher predicted affinity.

Table 3: Predicted Binding Affinities of this compound to a Biological Target (Tubulin)

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tubulin (Colchicine Site) | -8.5 | αThr179, βLys254, βLeu248 |

Predictive Modeling for Biological Activities and Drug-Likeness

Predictive modeling utilizes computational algorithms to forecast the biological activities and drug-like properties of a molecule based on its chemical structure. These in silico tools are essential for prioritizing candidates in the early stages of drug discovery.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on the analysis of structure-activity relationships for a large training set of known active compounds. researchgate.net The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). researchgate.net

A higher Pa value (typically > 0.7) suggests that the compound is likely to exhibit a particular activity, often being an analogue of a known pharmaceutical agent. researchgate.net Activities with Pa values between 0.5 and 0.7 are also possible but less likely. researchgate.net For this compound, a PASS analysis would generate a spectrum of potential activities, such as enzyme inhibition or receptor agonism/antagonism, guiding experimental validation.

Table 1: Example of PASS Prediction Output Format

| Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

|---|---|---|

| Kinase Inhibitor | 0.850 | 0.012 |

| Antineoplastic | 0.795 | 0.025 |

| GPCR Ligand | 0.650 | 0.088 |

| CYP3A4 Substrate | 0.510 | 0.150 |

Note: This table is a hypothetical representation of PASS predictions and does not reflect actual data for this compound.

Molinspiration and Osiris are computational tools used to assess the drug-likeness and potential toxicity risks of a molecule.

Molinspiration calculates key molecular properties relevant to drug design, including:

miLogP: The octanol/water partition coefficient, a measure of lipophilicity.

TPSA: The Topological Polar Surface Area, which correlates with drug transport properties.

nViolations: The number of violations of Lipinski's "Rule of Five," which helps assess if a compound has properties that would make it a likely orally active drug.

Bioactivity Score: Predictions for activity against major drug targets like GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptors. mdpi.com

Osiris Property Explorer calculates various drug-relevant properties and predicts potential toxicity risks by identifying fragments within the molecule that are associated with adverse effects such as mutagenicity, tumorigenicity, or irritant effects. organic-chemistry.orgnih.gov It also calculates a drug-likeness score , which is derived from a list of fragments and their frequency of occurrence in known drugs. organic-chemistry.org A positive drug-likeness value indicates that the molecule contains fragments frequently found in commercial drugs. organic-chemistry.org

Table 2: Example of Molinspiration and Osiris Prediction Output

| Parameter | Description | Predicted Value |

|---|---|---|

| Molinspiration | ||

| miLogP | Octanol/water partition coefficient | 4.5 |

| TPSA | Topological Polar Surface Area | 28.5 Ų |

| GPCR Ligand Score | Bioactivity score for G-protein coupled receptor ligands | 0.15 |

| Kinase Inhibitor Score | Bioactivity score for kinase inhibitors | 0.20 |

| Osiris | ||

| cLogP | Calculated LogP | 4.6 |

| Solubility | Predicted aqueous solubility (log mol/L) | -4.2 |

| Drug-Likeness | Score based on fragment analysis | 2.8 |

| Mutagenicity Risk | Predicted risk of mutagenicity | Low |

Note: This table contains example values to illustrate the output of these programs and does not represent verified data for this compound.

SwissADME is a web-based tool that predicts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the pharmacokinetic and drug-likeness characteristics of small molecules. phytojournal.com This analysis is crucial for evaluating a compound's potential success as a drug. researchgate.net

Key parameters predicted by SwissADME include:

Gastrointestinal (GI) Absorption: Prediction of passive absorption in the human gut.

BBB Permeation: Prediction of the ability to cross the blood-brain barrier.

CYP Inhibition: Prediction of inhibitory activity against key Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is important for assessing potential drug-drug interactions. jscimedcentral.com

Bioavailability Score: A score that estimates the probability of a compound having at least 10% oral bioavailability in rats.

Bioavailability Radar: A graphical representation of the drug-likeness of a molecule based on six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. For a compound to be considered drug-like, its plot should fall entirely within the pink area of the radar. phytojournal.com

Table 3: Example of SwissADME Prediction Output

| Property | Description | Prediction |

|---|---|---|

| GI Absorption | Passive human gastrointestinal absorption | High |

| BBB Permeant | Blood-Brain Barrier permeation | Yes |

| CYP2D6 inhibitor | Cytochrome P450 2D6 inhibitor | No |

| Lipinski Violations | Number of violations of Lipinski's Rule of Five | 0 |

| Bioavailability Score | Probability of good oral bioavailability | 0.55 |

Note: The data in this table is for illustrative purposes and is not the confirmed prediction for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, one can gain insights into the nature and significance of various non-covalent contacts that stabilize the crystal packing. nih.govscirp.org

Studies on structurally related bromo-phenylsulfonyl-indole derivatives show that the most significant intermolecular contacts often involve:

H···H contacts: Typically representing a large portion of the surface, indicative of van der Waals forces. nih.gov

C···H/H···C contacts: Corresponding to C—H···π interactions. nih.gov

Br···H/H···Br contacts: Highlighting the role of the bromine atom in hydrogen bonding. nih.goviucr.org

O···H/H···O contacts: Present in derivatives with oxygen-containing groups (like sulfonyls), representing C—H···O hydrogen bonds. nih.goviucr.org

π–π interactions: Slipped π–π stacking between indole ring systems is also a significant stabilizing force in the crystal packing of many indole derivatives. nih.govnih.gov

For example, in one analysis of a bromo-substituted indole, the contributions of various contacts were quantified, providing a detailed picture of the supramolecular assembly. iucr.org

Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Bromo-Indole Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···O/O···H | 24.3% |

| H···H | 18.4% |

| Br···H/H···Br | 16.8% |

| C···H/H···C | 8.4% |

Source: Data is for a related compound, 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.goviucr.orgdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, and serves as an example of the analysis. iucr.org

This type of analysis is invaluable for understanding how molecules like this compound might arrange themselves in a solid state, which has implications for properties such as solubility and crystal morphology.

Medicinal Chemistry and Biological Activity of 6 Bromo 2 Phenyl 1h Indole and Its Derivatives

Anticancer Activity

Derivatives of 6-bromo-2-phenyl-1H-indole have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.

Cytotoxicity against Various Cancer Cell Lines